4,5,6-Tri-tert-butyl-2-benzofuran
Description
Properties
CAS No. |
114365-44-5 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
4,5,6-tritert-butyl-2-benzofuran |
InChI |
InChI=1S/C20H30O/c1-18(2,3)15-10-13-11-21-12-14(13)16(19(4,5)6)17(15)20(7,8)9/h10-12H,1-9H3 |
InChI Key |
UJLJLVUZNQOONT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=COC=C2C(=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5,6 Tri Tert Butyl 2 Benzofuran and Analogues
Retrosynthetic Analysis of Sterically Hindered Benzofuran (B130515) Scaffolds
A logical retrosynthetic analysis of 4,5,6-tri-tert-butyl-2-benzofuran reveals the key bond disconnections necessary to deconstruct this complex molecule into simpler, more accessible starting materials. The most straightforward approach involves the disconnection of the benzofuran ring itself. This can be envisioned through two primary bond cleavages: the C(7a)-O bond and the C(2)-C(3) bond, or the O-C(2) and C(3a)-C(3) bonds.
A common and effective strategy for benzofuran synthesis is the intramolecular cyclization of an ortho-functionalized phenol. Applying this to the target molecule, a key disconnection is made at the O-C(2) bond, leading back to a highly substituted 2-alkynylphenol intermediate. This precursor would already contain the challenging 1,2,3-tri-tert-butyl substitution pattern on the aromatic ring.
This retrosynthetic approach simplifies the complex benzofuran synthesis into two main challenges:
The regioselective synthesis of a 1,2,3-tri-tert-butylated benzene (B151609) ring bearing a hydroxyl group and a handle for the introduction of the alkyne.
The subsequent cyclization to form the furan (B31954) ring, which will be heavily influenced by the steric hindrance imposed by the three adjacent tert-butyl groups.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound is critically dependent on the ability to construct the requisite, heavily substituted aromatic precursors. This section details the strategies for the regioselective installation of multiple tert-butyl groups and the synthesis of the key phenolic or alkyne precursors.
Stereoselective and Regioselective Installation of tert-Butyl Groups on Aromatic Precursors
The introduction of multiple tert-butyl groups onto an aromatic ring is a significant synthetic hurdle, primarily due to steric hindrance. The Friedel-Crafts alkylation is a common method for tert-butylation; however, it typically leads to the formation of thermodynamically more stable products, such as 1,3,5-tri-tert-butylbenzene, rather than the kinetically disfavored 1,2,3-trisubstituted pattern required for the target molecule. The bulky nature of the tert-butyl group sterically disfavors ortho-substitution, making the synthesis of vicinally substituted products particularly challenging.
To achieve the desired 1,2,3-tri-tert-butyl substitution pattern, a multi-step synthetic sequence is likely necessary, potentially involving the use of directing groups to control the regioselectivity of the alkylation steps. An alternative approach could involve the construction of the substituted aromatic ring from acyclic precursors through methods like [2+2+2] cyclotrimerizations, which can provide access to highly substituted benzenes. However, the regioselective synthesis of such a sterically congested benzene ring remains a formidable challenge in organic synthesis.
Synthesis of Highly Substituted Phenolic or Alkyne Precursors for Benzofuran Annulation
Following the proposed retrosynthetic pathway, a key intermediate for the synthesis of this compound would be a 2-alkynyl-3,4,5-tri-tert-butylphenol. The synthesis of this precursor would likely commence with a 1-halo-2,3,4-tri-tert-butylbenzene derivative. The synthesis of this starting material itself is not trivial and would likely require a specialized synthetic route.
Once the appropriately substituted haloarene is obtained, the introduction of a hydroxyl group (or a protected form like a methoxy (B1213986) group) and a terminal alkyne is required. The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction has been shown to be effective even for some sterically hindered substrates, particularly with the use of appropriate ligands and reaction conditions.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | P(tBu)₃ | Cs₂CO₃ | DMF | 120 °C (Microwave) | 85-95 | organic-chemistry.org |
| Pd/C | PPh₃ | Et₃N | MeOH | Reflux | Good | researchgate.net |
| Pd(PPh₃)₄ | CuI | NEt₃ | Dioxane | 100 °C | Good to Excellent | beilstein-journals.org |
| This table represents general conditions for Sonogashira coupling of aryl halides, which could be adapted for sterically hindered substrates. |
The Sonogashira coupling of a sterically hindered 1-halo-2,3,4-tri-tert-butyl-5-(methoxymethoxy)benzene with a protected acetylene, followed by deprotection, would theoretically yield the desired 2-alkynyl-3,4,5-tri-tert-butylphenol precursor.
Cyclization Reactions for Benzofuran Ring Formation
With the highly substituted phenolic or alkyne precursor in hand, the final key step is the intramolecular cyclization to construct the benzofuran ring. Both palladium-catalyzed and metal-free methods are viable options, although the significant steric hindrance will be a major factor in the success of either approach.
Palladium-Catalyzed Annulation and Cross-Coupling Approaches for ortho-Functionalized Systems
Palladium-catalyzed intramolecular cyclization of ortho-alkynylphenols is a widely used and robust method for the synthesis of benzofurans. nih.govnih.gov This transformation typically proceeds via an oxidative addition of the phenolic O-H bond to the palladium catalyst, followed by migratory insertion of the alkyne and reductive elimination. However, the presence of three bulky tert-butyl groups adjacent to the reacting centers in the precursor for this compound would likely impede the reaction.
The choice of palladium catalyst and, crucially, the ancillary ligand is paramount in overcoming such steric barriers. Bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the palladium center and facilitate the reaction with sterically demanding substrates.
| Catalyst | Ligand | Solvent | Temperature | Yield (%) | Reference |
| Pd(OAc)₂ | 1,10-phenanthroline | ClCH₂CH₂Cl | 130 °C | Good | nih.gov |
| Pd₂(dba)₃ | IPr | o-xylene | 100 °C | Nearly full conversion | nih.gov |
| This table presents examples of palladium-catalyzed benzofuran synthesis from substituted phenols. |
Metal-Free Cyclization Protocols for Hindered Systems
Metal-free cyclization methods offer an attractive alternative to palladium-catalyzed reactions, avoiding potential issues with catalyst toxicity and removal. Base-catalyzed intramolecular cyclization of ortho-alkynylphenols is a straightforward approach. organic-chemistry.org Strong bases can deprotonate the phenolic hydroxyl group, and the resulting phenoxide can undergo a 5-exo-dig cyclization onto the alkyne. However, the severe steric hindrance in the target precursor may necessitate harsh reaction conditions, which could lead to side reactions.
Another metal-free option is iodine-mediated cyclization. organic-chemistry.org Electrophilic iodine can activate the alkyne towards nucleophilic attack by the phenolic oxygen. While effective for a range of substituted benzofurans, the applicability of this method to a substrate as sterically congested as 2-alkynyl-3,4,5-tri-tert-butylphenol would need to be experimentally verified. The bulky tert-butyl groups could potentially hinder the approach of the iodine reagent and the subsequent cyclization.
Oxidative Cyclization Methodologies Utilizing Hypervalent Iodine or Other Oxidants
The synthesis of benzofuran scaffolds, particularly those bearing sterically bulky substituents, can be efficiently achieved through oxidative cyclization reactions. Hypervalent iodine reagents have emerged as powerful, metal-free oxidants for these transformations due to their high reactivity, mild reaction conditions, and environmental friendliness. organic-chemistry.orgbeilstein-journals.orgsemanticscholar.org These reagents are effective in promoting the intramolecular cyclization of precursors such as ortho-hydroxystilbenes and ortho-alkynylphenols to yield the desired benzofuran core. organic-chemistry.orgnih.gov
A prevalent method involves the use of (diacetoxyiodo)benzene (B116549) (PIDA), a hypervalent iodine(III) reagent, which facilitates the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org The reaction is typically conducted in a polar aprotic solvent like acetonitrile (B52724) at room temperature, providing good to excellent yields. organic-chemistry.org The proposed mechanism suggests the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization followed by the elimination of iodobenzene. organic-chemistry.org The efficiency of this process can be influenced by the electronic properties of the starting material; substrates with electron-donating groups tend to produce higher yields. organic-chemistry.org
Beyond stoichiometric approaches, catalytic systems have been developed. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can be performed using only 10 mol% of PIDA in the presence of a co-oxidant, such as meta-chloroperbenzoic acid (m-CPBA). nih.govorganic-chemistry.org This catalytic approach offers comparable or even higher yields than stoichiometric methods and represents a more atom-economical pathway. nih.govmdpi.com Other hypervalent iodine(V) reagents, like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are also potent oxidants used in various synthetic transformations, including the formation of heterocyclic systems like benzofurans. semanticscholar.org
The table below summarizes findings from studies on the synthesis of 2-arylbenzofurans using hypervalent iodine reagents, demonstrating the impact of different substituents and oxidants on reaction yield.
| Starting Material (o-Hydroxystilbene Derivative) | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (E)-2-Styrylphenol | PhI(OAc)₂ (stoichiometric) | Acetonitrile | 77 | organic-chemistry.org |
| (E)-4-Methoxy-2-styrylphenol | PhI(OAc)₂ (stoichiometric) | Acetonitrile | 89 | organic-chemistry.org |
| (E)-4-Chloro-2-styrylphenol | PhI(OAc)₂ (stoichiometric) | Acetonitrile | 72 | organic-chemistry.org |
| (E)-2-Styrylphenol | PhI(OAc)₂ (10 mol%), m-CPBA | Dichloromethane | 85 | organic-chemistry.org |
| (E)-4-Methyl-2-styrylphenol | PhI(OAc)₂ (10 mol%), m-CPBA | Dichloromethane | 94 | organic-chemistry.org |
Optimization of Reaction Conditions for Sterically Demanding Substrates and Minimizing Side Reactions
The synthesis of highly substituted benzofurans, such as the target this compound, presents significant challenges due to steric hindrance. The bulky tert-butyl groups can impede the approach of reagents and disfavor the planar conformation required for cyclization, leading to lower reaction rates and the formation of unwanted side products. scienceopen.com Therefore, the optimization of reaction conditions is critical to ensure efficient conversion and high purity of the desired product.
Key parameters for optimization include the choice of solvent, oxidant, temperature, and reaction time. For oxidative cyclizations mediated by hypervalent iodine, polar aprotic solvents like acetonitrile have proven to be highly effective, often leading to higher yields compared to other solvents. organic-chemistry.org The selection of the oxidant is also crucial. While PIDA is widely used, for particularly challenging or sterically hindered substrates, more reactive reagents or different catalytic systems might be necessary. semanticscholar.orgcore.ac.uk
Minimizing side reactions is a primary goal of optimization. In benzofuran synthesis, potential side reactions can include polymerization of the starting material or incomplete cyclization. scienceopen.com Employing catalytic amounts of the hypervalent iodine reagent with a terminal oxidant can be a milder alternative to using a full equivalent of the iodine reagent, sometimes leading to cleaner reactions and higher yields. nih.govorganic-chemistry.org Furthermore, careful control of the reaction temperature is essential; while some reactions proceed efficiently at room temperature, gentle heating may be required for less reactive, sterically hindered substrates, though excessive heat can promote decomposition and byproduct formation.
The following table demonstrates the optimization of reaction conditions for the synthesis of 2-phenylbenzofuran (B156813) from (E)-2-styrylphenol, highlighting the effect of different hypervalent iodine oxidants and solvents on the reaction's success.
| Oxidant | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| PhI(OAc)₂ | Acetonitrile | Room Temp. | 77 | organic-chemistry.org |
| PhI(OH)OTs | Acetonitrile | Room Temp. | 65 | organic-chemistry.org |
| PhI(OAc)₂ | Dichloromethane | Room Temp. | 68 | organic-chemistry.org |
| PhI(OAc)₂ | Tetrahydrofuran | Room Temp. | 45 | organic-chemistry.org |
| PhIO | Acetonitrile | Room Temp. | 32 | organic-chemistry.org |
Elucidation of Molecular Structure and Conformation in Tri Tert Butylated Benzofurans
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are fundamental in determining the molecular structure of newly synthesized or isolated compounds. For a molecule with the complexity of 4,5,6-Tri-tert-butyl-2-benzofuran, a suite of high-resolution techniques would be necessary for unambiguous structural confirmation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Detailed Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the three tert-butyl groups. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would help confirm their substitution pattern on the benzene (B151609) ring. The integration of the signals would correspond to the number of protons in each environment. The bulky tert-butyl groups would likely appear as sharp singlets in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include distinct signals for the carbons of the benzofuran (B130515) core and the tert-butyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Technique | Expected Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H NMR | ~ 7.0 - 7.5 | Aromatic protons |
| ~ 6.5 - 7.0 | Furan (B31954) ring proton | |
| ~ 1.3 - 1.5 | tert-butyl protons (three singlets) | |
| ¹³C NMR | ~ 140 - 160 | Aromatic and furan carbons (quaternary) |
| ~ 110 - 130 | Aromatic and furan carbons (CH) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis in Bulky Systems
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-O-C stretching of the furan ring, C-H stretching and bending vibrations of the aromatic and tert-butyl groups, and the skeletal vibrations of the benzofuran core. The presence of bulky tert-butyl groups might influence the positions and intensities of these bands due to steric and electronic effects.
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100 - 3000 | Aromatic and Furan C-H stretch |
| 2960 - 2870 | tert-butyl C-H stretch |
| ~ 1600 | Aromatic C=C stretch |
| ~ 1250 | Aryl-O stretch (furan) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula (C₂₂H₃₂O). The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways could involve the loss of methyl or tert-butyl groups.
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the solid-state conformation. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the three-dimensional arrangement of the atoms in the crystal lattice. For this compound, an X-ray crystal structure would be particularly insightful for understanding the steric interactions between the bulky tert-butyl groups and their influence on the planarity of the benzofuran ring system. However, no published crystallographic data for this specific compound is currently available.
Chiroptical Spectroscopy for Assessment of Inherent or Induced Chirality in Derivatives (if applicable)
Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. The parent molecule, this compound, is achiral. Therefore, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would be a valuable tool for assessing their stereochemical properties and determining their absolute configuration. As no such derivatives are reported in the literature, this section remains speculative.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| di-tert-butyl-2,3-dihydro-5-benzofuranols |
| C3-alkylated benzofurans |
Investigating the Chemical Reactivity and Mechanistic Pathways of 4,5,6 Tri Tert Butyl 2 Benzofuran
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Steric Hindrance Effects on Reaction Outcomes
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. For the parent benzofuran (B130515), electrophilic attack can occur on either the furan (B31954) or the benzene (B151609) ring. The furan ring is generally more activated. Analysis of the stability of the intermediate sigma complexes shows that attack at the C2 and C3 positions is electronically favored. stackexchange.comechemi.com In many cases, benzofuran reacts preferentially at the C2 position, forming a resonance-stabilized cationic intermediate analogous to a benzyl carbocation. stackexchange.comechemi.com
In the case of 4,5,6-Tri-tert-butyl-2-benzofuran, the reactivity is overwhelmingly dictated by steric factors. The three tert-butyl groups are powerful ortho, para-directors but their immense size effectively shields the benzene moiety. msu.edustackexchange.comyoutube.com Any electrophilic attack on the benzene ring, specifically at the only available C7 position, would be severely hindered.
Therefore, electrophilic substitution is expected to occur exclusively on the furan ring. The regioselectivity between the C2 and C3 positions depends on the substitution at C2. Assuming the "2-benzofuran" in the name indicates an unsubstituted furan ring within the benzo[b]furan framework, the electronic preference for C2 attack would compete with steric hindrance. However, the primary determinant of the reaction's outcome will be the steric clash between the incoming electrophile and the bulky substituents. youtube.com Large electrophiles would be significantly impeded, leading to dramatically reduced reaction rates or complete inhibition of the reaction.
| Substrate | Major Product(s) | Predicted Ratio (ortho:meta:para)a | Controlling Factor |
|---|---|---|---|
| Toluene | ortho-Nitrotoluene, para-Nitrotoluene | 59 : 4 : 37 | Electronic (activating CH₃ group) |
| tert-Butylbenzene | para-Nitro-tert-butylbenzene | 16 : 8 : 75 | Steric Hindrance msu.edu |
| This compound | 3-Nitro-4,5,6-tri-tert-butyl-2-benzofuran | Predicted >99% at C3 | Overwhelming Steric Hindrance |
a Ratios for toluene and tert-butylbenzene are experimental values for comparison. msu.edu The ratio for the subject compound is a prediction based on steric principles.
Nucleophilic Addition and Substitution Reactions on the Benzofuran Core
Nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally unfavorable unless activated by strong electron-withdrawing groups. Modern synthetic methods, however, utilize transition-metal catalysts, particularly palladium, to facilitate such transformations. unicatt.itnih.govcatalysiscongress.comnih.govresearchgate.net These reactions enable the coupling of benzofurans with a variety of nucleophiles, including amines, alcohols, and carbon-based nucleophiles. unicatt.itnih.govcatalysiscongress.com
For this compound, any nucleophilic attack on the benzene ring is improbable due to the combination of high electron density and extreme steric shielding. The furan moiety presents potential sites for reaction. Palladium-catalyzed reactions, such as the Tsuji-Trost-type substitution of a suitable leaving group at an allylic-like position (e.g., C2-methyl acetate), could be envisioned. unicatt.itnih.gov However, the bulky tert-butyl groups would likely hinder the formation of the necessary η³- (benzofuryl)methyl palladium complex, a key intermediate in these reactions. The approach of any nucleophile would also be sterically impeded, demanding highly specific catalytic systems and potentially harsh reaction conditions. libretexts.org
Cycloaddition Reactions and Pericyclic Processes: Influence of Bulky Substituents on Reaction Stereochemistry and Kinetics
Benzofurans can act as dienes or dienophiles in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures. nih.gov These reactions are governed by both electronic and steric factors and are highly sensitive to the conformation of the reactants. libretexts.org
The presence of the three tert-butyl groups on the this compound backbone would impose rigid stereochemical control on any potential cycloaddition. The approach of a dienophile would be restricted to the face of the benzofuran molecule opposite to the bulky substituents. This would result in high, if not complete, facial selectivity, leading to a single stereoisomer.
However, this stereochemical benefit comes at the cost of reactivity. Steric hindrance at the reaction sites is known to significantly inhibit or even prevent Diels-Alder reactions. libretexts.org The bulky groups would slow the reaction kinetics dramatically by raising the activation energy of the transition state. masterorganicchemistry.comvub.bersc.orgresearchgate.net While the reaction would be highly stereoselective, it would likely require high temperatures or pressures to proceed at a reasonable rate, which could also favor the retro-Diels-Alder reaction. vub.be
| Diene | Dienophile | Relative Rate Constant (krel) | Stereoselectivity (Exo:Endo) |
|---|---|---|---|
| Furan | Maleimide | 1.0 | Kinetically favors endo vub.be |
| Anthracene | N-phenylmaleimide | ~0.1 | Mixture |
| 9,10-Di-tert-butylanthracene | N-phenylmaleimide | <0.001 | Shift toward anti-adduct rsc.org |
| This compound | Maleimide | Predicted very low (≪0.001) | Predicted high facial selectivity |
Ring-Opening and Rearrangement Reactions Under Various Conditions
Acid-catalyzed rearrangements are also common for aryl ethers and related structures. nih.govrsc.orgncert.nic.in Under strong acidic conditions, protonation of the ether oxygen could initiate cleavage or rearrangement pathways. acs.org The bulky tert-butyl groups could potentially undergo intramolecular rearrangement (a Jacobsen-type reaction) under these conditions, although the stability of the tertiary carbocations would also play a significant role. The cleavage of the furan ring under acidic conditions could also lead to the formation of complex rearranged phenolic products. rsc.org
Catalytic Transformations Involving the Benzofuran Scaffold (e.g., C-H functionalization, hydrogenation)
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds without the need for pre-functionalized substrates. nih.govhw.ac.uk For the benzofuran core, the C2 and C3 positions are common targets for catalytic C-H activation using metals like palladium, rhodium, or iron. hw.ac.uknsf.govacs.orgresearchgate.netnih.gov
In this compound, the C-H bonds at positions C3 and C7 are available for functionalization (assuming C2 is substituted as per some interpretations of the name, or C2 and C3 if unsubstituted). The C7 position is exceptionally hindered, making it an unlikely site for reaction. The C3 (and C2) positions are more accessible and would be the probable sites for C-H activation. Regioselectivity between C2 and C3 is often substrate and catalyst controlled, but the steric environment of this specific molecule would be a dominant directing factor, likely favoring functionalization at the less hindered position. hw.ac.uk
Hydrogenation: The selective hydrogenation of benzofurans is a valuable transformation, typically yielding 2,3-dihydrobenzofurans by reduction of the furan ring, while leaving the benzene ring intact. d-nb.infod-nb.info This is often achieved using catalysts based on ruthenium, rhodium, or cobalt. d-nb.infod-nb.infonih.govnih.gov A complete hydrogenation to the octahydrobenzofuran derivative is also possible using cascade catalysis. nih.govnih.gov
The hydrogenation of this compound would face significant kinetic hurdles. The bulky substituents would impede the adsorption of the molecule onto the heterogeneous catalyst surface, slowing the reaction rate considerably. Homogeneous catalysts might offer an advantage, but their large ligand spheres could also interact sterically with the substrate. Nonetheless, selective hydrogenation of the furan ring should be achievable, potentially requiring higher catalyst loadings or more forcing conditions compared to less substituted benzofurans.
| Catalyst System | Substrate Type | Product | Typical Conditions |
|---|---|---|---|
| Ru@SILP-[ZnCl₄]²⁻ | Substituted Benzofurans | 2,3-Dihydrobenzofurans | H₂, continuous flow d-nb.info |
| Co-nanoparticles/Silica | Functionalized Benzofurans | 2,3-Dihydrobenzofurans | H₂, 100 °C, 50 bar d-nb.info |
| Ru-NHC complex / Rh catalyst | Multiply Substituted Benzofurans | Octahydrobenzofurans | Cascade catalysis, H₂ nih.govnih.gov |
Computational Chemistry and Theoretical Investigations of 4,5,6 Tri Tert Butyl 2 Benzofuran
Quantum Chemical Calculations for Electronic Structure, Molecular Orbital Analysis, and Charge Distribution
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,5,6-Tri-tert-butyl-2-benzofuran, methods such as Hartree-Fock (HF) or post-HF methods would be employed to determine its electronic structure. These calculations would provide a detailed picture of how electrons are distributed within the molecule.
Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. chemenu.com In benzofuran (B130515) derivatives, the HOMO is typically distributed over the fused ring system, and the presence of electron-donating tert-butyl groups would be expected to raise the HOMO energy level, suggesting an increased reactivity towards electrophiles.
Table 1: Illustrative Data from Quantum Chemical Calculations
| Parameter | Expected Data Type | Significance |
|---|---|---|
| HOMO Energy | Energy value (eV) | Electron-donating ability |
| LUMO Energy | Energy value (eV) | Electron-accepting ability |
| HOMO-LUMO Gap | Energy value (eV) | Chemical reactivity, stability |
| Dipole Moment | Vector value (Debye) | Molecular polarity |
| Mulliken Charges | Charge values per atom | Partial charge distribution |
Density Functional Theory (DFT) Studies on Reaction Pathways, Transition States, and Energy Barriers
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. For this compound, DFT calculations could be used to model various reactions, such as electrophilic substitution on the benzofuran core or reactions involving the furan (B31954) ring. These studies can elucidate detailed reaction pathways, identifying the structures of intermediates and, crucially, the transition states that connect them.
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given reaction can be constructed. The energy difference between the reactants and a transition state represents the activation energy or energy barrier, which determines the reaction rate. For a sterically crowded molecule like this compound, DFT would be particularly useful in quantifying the steric hindrance imposed by the tert-butyl groups on different reaction pathways. For example, it could predict which positions on the aromatic ring are more or less accessible to incoming reagents.
Table 2: Example of DFT-Calculated Energy Barriers for a Hypothetical Reaction
| Reaction Step | Transition State | Energy Barrier (kcal/mol) | Reaction Type |
|---|---|---|---|
| Step 1: Reagent approach | TS1 | Hypothetical Value (e.g., 15.2) | Rate-determining step |
| Step 2: Intermediate formation | TS2 | Hypothetical Value (e.g., 5.8) | Subsequent step |
Conformational Analysis and Energy Landscapes of Bulky Benzofuran Derivatives
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis of this compound would explore the different spatial arrangements of its atoms, particularly the rotation of the bulky tert-butyl groups. Due to steric strain, these groups are not expected to be freely rotating.
Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers (energy minima) and the transition states that separate them. This information is used to construct a potential energy landscape, which maps the energy of the molecule as a function of its geometry. For bulky benzofuran derivatives, this analysis would reveal the most likely shapes the molecule adopts in solution and the energy required for it to change between these shapes. Studies on similar bulky aromatic compounds have shown that steric effects are a dominant factor in determining conformational preferences.
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption profiles)
Computational chemistry can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or identifying the compound.
NMR Chemical Shifts: By using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. For this compound, these predictions would help in assigning the signals in an experimental spectrum, especially for the complex aromatic region and the distinct tert-butyl environments.
IR Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This would allow for the assignment of specific bands to the stretching and bending modes of the C-O-C group in the furan ring, the C-H bonds of the aromatic ring and alkyl groups, and the skeletal vibrations of the benzofuran core.
UV-Vis Absorption Profiles: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in these electronic transitions, providing insight into the chromophore system of the molecule.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data
| Spectrum Type | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (tert-butyl) | Example: 1.35 ppm | To be determined |
| ¹³C NMR (aromatic C) | Example: 120-150 ppm | To be determined |
| IR Stretch (C-O-C) | Example: ~1100 cm⁻¹ | To be determined |
| UV-Vis λmax | Example: ~280 nm | To be determined |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics is excellent for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or other solutes. An MD simulation of this compound would require the development of a force field, a set of parameters that describes the potential energy of the system.
Once a force field is established, MD simulations could be run to model the molecule in a solvent box, providing insights into its dynamic behavior. These simulations could reveal how the bulky tert-butyl groups affect the molecule's movement and rotation in solution and how they might shield the benzofuran core from interacting with other molecules. Furthermore, simulations of multiple molecules could predict how they pack in the condensed phase, offering clues about potential crystal structures and bulk material properties.
A Note on the Subject Compound
Scientific literature extensively covers the synthesis and functionalization of the benzofuran scaffold due to its importance in medicinal chemistry and material science. researchgate.netnih.govnih.govnih.gov However, specific research focused solely on the compound This compound is not prevalent in publicly accessible databases. Therefore, the following article discusses potential derivatization and functionalization strategies based on established principles of benzofuran chemistry and the known reactivity of sterically hindered aromatic systems. The strategies outlined are hypothetical and extrapolated from the behavior of related structures.
Exploration of Advanced Material Science Applications of 4,5,6 Tri Tert Butyl 2 Benzofuran Motifs
Stabilization of Organic Materials through Radical Scavenging Mechanisms
The chemical architecture of benzofurans substituted with tert-butyl groups is intrinsically linked to antioxidant capabilities. These structures are explored as stabilizers in various organic materials, including polymers, fuels, and lubricants, primarily due to their ability to act as potent radical scavengers.
The fundamental mechanism involves the donation of a hydrogen atom from a hydroxylated version of the benzofuran (B130515) (a benzofuranol) or the trapping of alkyl radicals by a benzofuranone derivative to neutralize highly reactive free radicals that initiate degradation pathways. The presence of bulky tert-butyl groups ortho and para to a hydroxyl group on the aromatic ring enhances the stability of the resulting phenoxyl radical through steric hindrance and resonance, preventing it from engaging in further deleterious reactions. This steric shielding is a critical design feature for effective antioxidants.
Research into related compounds provides strong evidence for this potential. For instance, benzofuranone derivatives are recognized as highly effective alkyl radical scavengers, capable of functioning even at low concentrations to prevent degradation during polymer processing. A notable example is the rationally designed antioxidant, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653) . Studies have shown that the phenoxyl radical derived from BO-653 is more stable than the α-tocopheroxyl radical (from Vitamin E). The bulky tert-butyl groups, while slightly hindering the reaction rate with peroxyl radicals, significantly increase the stability and lipophilicity of the molecule, leading to superior antioxidant potency against lipid peroxidation compared to α-tocopherol.
Advanced Spectroelectrochemical and Photochemical Research on 4,5,6 Tri Tert Butyl 2 Benzofuran
Electrochemical Redox Behavior and Stability of Radical Anions/Cations
No information available.
Cyclic Voltammetry and Chronoamperometry Studies of Electron Transfer Processes
No information available.
Photophysical Properties: Absorption and Emission Characteristics in Solution and Solid State
No information available.
Photochemical Reaction Pathways, Quantum Yields, and Excited State Dynamics
No information available.
Energy Transfer and Electron Transfer Dynamics in Model Systems
No information available.
Conclusion and Future Directions in Poly Tert Butylated Benzofuran Chemistry
Summary of Key Research Findings and Methodological Advances Applicable to Sterically Hindered Benzofurans
Research on substituted benzofurans has led to a wealth of synthetic methodologies. nih.govorganic-chemistry.orgjocpr.com These often involve intramolecular cyclization reactions of appropriately substituted phenols. For sterically hindered systems, such as those bearing multiple tert-butyl groups, the choice of reaction conditions is critical to overcoming the steric hindrance.
Key Methodological Advances:
Palladium-catalyzed cross-coupling reactions: These have become a cornerstone for the formation of C-C and C-O bonds in the synthesis of complex benzofurans. nih.gov The use of bulky phosphine (B1218219) ligands can be particularly effective in facilitating reactions involving sterically demanding substrates.
Acid-catalyzed cyclizations: Strong acids can promote the cyclization of phenolic precursors to form the benzofuran (B130515) ring system. nih.gov
Metal-free cyclization reactions: The development of metal-free synthetic routes is an ongoing area of interest, offering more environmentally benign alternatives. organic-chemistry.org
The introduction of tert-butyl groups onto the benzofuran core is known to enhance the stability of the molecule and can influence its electronic properties. For example, the antioxidant properties of some benzofuran derivatives are attributed to the presence of bulky alkyl groups that can stabilize radical intermediates.
Identification of Unexplored Reactivity Patterns and Remaining Synthetic Challenges
The chemistry of poly-tert-butylated benzofurans presents several challenges and opportunities for further exploration.
Unexplored Reactivity:
Selective functionalization: The selective introduction of functional groups onto a pre-formed, highly substituted benzofuran ring is a significant challenge. The bulky tert-butyl groups can block access to certain positions, making regioselective reactions difficult to control.
Reactivity of the furan (B31954) ring: The furan moiety of benzofuran can undergo various reactions, including cycloadditions and ring-opening reactions. researchgate.net How the presence of multiple tert-butyl groups on the benzene (B151609) ring would modulate this reactivity is an area ripe for investigation.
Synthetic Challenges:
Access to starting materials: The synthesis of the necessary precursors for highly substituted benzofurans can be complex and low-yielding.
Steric hindrance: The primary challenge in the synthesis of compounds like 4,5,6-tri-tert-butyl-2-benzofuran is overcoming the immense steric hindrance that would be present. This can slow down or completely inhibit reactions that would otherwise be facile.
Emerging Applications in Highly Specialized Materials and Chemical Technologies
While specific applications for this compound are unknown, the properties of sterically hindered benzofurans suggest potential uses in several high-tech areas.
Potential Applications:
Organic electronics: The stability and tunable electronic properties of substituted benzofurans make them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bulky tert-butyl groups could be used to control the solid-state packing of the molecules, which is a critical factor in device performance.
Fluorescent probes: Benzofuran derivatives are known to exhibit fluorescence. medcraveonline.com The introduction of multiple tert-butyl groups could lead to compounds with unique photophysical properties, making them suitable for use as fluorescent sensors or probes.
Antioxidants: As mentioned, bulky alkyl substituents can enhance the antioxidant activity of phenolic compounds. Poly-tert-butylated benzofurans could therefore be highly effective antioxidants for use in materials science, for example, to prevent the degradation of polymers.
Directions for Future Theoretical and Experimental Investigations in Sterically Congested Heterocyclic Systems
The lack of information on this compound highlights a gap in our understanding of sterically congested heterocyclic systems. Future research in this area could be highly rewarding.
Future Theoretical Investigations:
Computational modeling: Density functional theory (DFT) calculations could be used to predict the structure, stability, and electronic properties of this and other highly substituted benzofurans. Such studies could help to guide synthetic efforts by identifying viable reaction pathways and predicting the properties of the target molecules.
Reactivity studies: Theoretical calculations could also be used to explore the reactivity of these compounds, for example, by modeling their behavior in various chemical reactions.
Future Experimental Investigations:
Development of novel synthetic methods: New synthetic strategies are needed to overcome the challenges associated with the synthesis of sterically crowded benzofurans. This could involve the use of new catalysts or reaction conditions.
Characterization of novel compounds: Once synthesized, these new compounds would need to be fully characterized using a variety of techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Exploration of properties and applications: The photophysical, electronic, and biological properties of these compounds could then be investigated to identify potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
